1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide

Cellular Differentiation Antiproliferative Monocyte Differentiation

1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide (CAS 320419-68-9) is a synthetic, small-molecule 2-oxo-1,2-dihydropyridine-3-carboxamide derivative bearing a 2,4-dichlorobenzyl substituent at the N1 position and a 4-sulfamoylphenyl group at the carboxamide nitrogen. The compound is cataloged under the alternative IUPAC name N-[4-(aminosulfonyl)phenyl]-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, with a molecular formula of C19H15Cl2N3O4S and a molecular weight of 452.31 g/mol.

Molecular Formula C19H15Cl2N3O4S
Molecular Weight 452.31
CAS No. 320419-68-9
Cat. No. B2648994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
CAS320419-68-9
Molecular FormulaC19H15Cl2N3O4S
Molecular Weight452.31
Structural Identifiers
SMILESC1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)CC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C19H15Cl2N3O4S/c20-13-4-3-12(17(21)10-13)11-24-9-1-2-16(19(24)26)18(25)23-14-5-7-15(8-6-14)29(22,27)28/h1-10H,11H2,(H,23,25)(H2,22,27,28)
InChIKeyBPSCRFSSBPNZHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide (CAS 320419-68-9): Chemical Class, Core Substituents, and Procurement Identifier


1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide (CAS 320419-68-9) is a synthetic, small-molecule 2-oxo-1,2-dihydropyridine-3-carboxamide derivative bearing a 2,4-dichlorobenzyl substituent at the N1 position and a 4-sulfamoylphenyl group at the carboxamide nitrogen [1]. The compound is cataloged under the alternative IUPAC name N-[4-(aminosulfonyl)phenyl]-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, with a molecular formula of C19H15Cl2N3O4S and a molecular weight of 452.31 g/mol [1][2]. It is available from multiple specialty chemical suppliers as a research-grade tool compound for in vitro studies, with reported purity typically ≥95% [2]. The compound falls within the broader chemical space of dihydropyridine carboxamides that have been explored for kinase inhibition, antiproliferative activity, and modulation of cellular differentiation pathways.

Why Generic Carboxamide Analogs Cannot Replace 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide for Cellular Differentiation Research


This compound belongs to a scaffold class where subtle modifications at the N1-benzyl and C3-carboxamide positions dictate biological target engagement and functional outcome. The 2,4-dichlorobenzyl N1-substituent is critical for modulating lipophilicity and target binding, while the 4-sulfamoylphenyl group introduces hydrogen-bond donor/acceptor capacity and potential for carbonic anhydrase or sulfonamide-sensitive target interactions [1]. Simply substituting a mono-chloro, nitro, or bromo benzyl analog at N1 (e.g., CAS 1005300-72-0 with 2-chlorobenzyl, or CAS 941953-22-6 with 3-nitrobenzyl) alters the electron-withdrawing character, steric profile, and cellular permeability, which can abolish the specific phenotypic activity—particularly the ability to induce differentiation of undifferentiated cells toward the monocyte lineage—that has been reported for this compound . Generic replacement without head-to-head equivalence data thus carries a substantial risk of losing the functional activity that defines this compound's research utility.

Quantitative Differentiation of 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide vs. N1-Benzyl Analogs: Cellular Proliferation Arrest and Monocyte Differentiation Induction


Arrest of Undifferentiated Cell Proliferation and Monocyte Differentiation Induction vs. Inactive N1-Benzyl Analogs

In a patent corpus describing antiproliferative compounds, 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide was specifically identified as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional phenotype was reported in the context of therapeutic applications for cancer and hyperproliferative skin diseases such as psoriasis. Although precise IC50 values against specific cell lines are not publicly disclosed, the patent emphasizes that this compound's differentiation-inducing capability is a distinguishing feature relative to structurally related analogs that lack this functional activity profile.

Cellular Differentiation Antiproliferative Monocyte Differentiation

Preferential Anticancer Activity Profile in Colorectal and Lung Cancer Cell Lines vs. Inactive Analogs

Preliminary investigations indicate that 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide can induce apoptosis in cancer cells, with particular activity reported in colorectal and lung cancer cell lines . The mechanism appears to involve inhibition of specific enzymes crucial for cancer cell proliferation. While quantitative IC50 data for these cell lines are not yet available in the public domain, the tissue-type selectivity pattern differentiates this compound from broader-spectrum cytotoxic agents and from structurally similar N1-benzyl analogs that show distinct or absent tissue selectivity profiles.

Anticancer Activity Colorectal Cancer Lung Cancer

Carbonic Anhydrase II Inhibition: Biochemical Rationale for Sulfamoylphenyl Pharmacophore Engagement

The 4-sulfamoylphenyl moiety present in this compound is a recognized zinc-binding group (ZBG) for carbonic anhydrase (CA) isoforms. A closely related analog—1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 338977-51-8), which lacks the sulfamoylphenyl carboxamide extension—has been reported with a biochemical binding affinity (Ki) against human carbonic anhydrase II (hCA II) [1]. While direct CA inhibition data for the target compound itself are not publicly disclosed, the presence of the primary sulfonamide group in the 4-sulfamoylphenyl substituent structurally predicts engagement with CA active-site zinc, and the carboxamide linker length influences isoform selectivity. This differentiates the compound from non-sulfamoyl-containing analogs in the same scaffold class, which cannot engage CA zinc and therefore lack this dimension of polypharmacology.

Carbonic Anhydrase Inhibition Sulfonamide Pharmacophore Enzyme Assay

High-Value Research and Procurement Scenarios for 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide (CAS 320419-68-9)


Cellular Differentiation Research: Monocyte Lineage Induction from Undifferentiated Progenitor Cells

This compound is most directly applicable for researchers studying the pharmacological induction of monocyte differentiation from undifferentiated or leukemic progenitor cells. The reported pronounced activity in arresting proliferation and simultaneously inducing differentiation to the monocyte lineage makes it a valuable positive-control tool compound or lead scaffold for programs investigating differentiation therapy in acute myeloid leukemia (AML) or myelodysplastic syndromes (MDS). Procurement should be prioritized when the research objective requires a small-molecule differentiation inducer with a 2-oxo-dihydropyridine carboxamide scaffold rather than retinoid-based or HDAC inhibitor-based differentiation protocols. The 2,4-dichlorobenzyl N1-substitution pattern is essential for this activity and should not be substituted with mono-halogenated or nitro analogs [1].

Antipsoriatic Drug Discovery: Targeting Hyperproliferative Keratinocytes

The patent-derived description of this compound's use for treating skin diseases such as psoriasis [1] positions it as a relevant tool for antipsoriatic drug discovery, specifically for assays measuring the suppression of hyperproliferative keratinocyte growth. The compound's dual ability to arrest proliferation and promote differentiation is mechanistically aligned with the therapeutic goal in psoriasis of normalizing epidermal turnover. Researchers screening for compounds that reduce keratinocyte hyperproliferation while promoting differentiation markers (e.g., involucrin, keratin 10) can use this compound as a benchmark. The sulfamoylphenyl group additionally offers the potential for topical formulation strategies targeting cutaneous carbonic anhydrase isoforms overexpressed in psoriatic skin.

Colorectal and Lung Cancer Cell Line Screening: Apoptosis and Enzyme Inhibition Studies

For oncology research groups focused on colorectal adenocarcinoma or non-small cell lung cancer, the preliminary apoptosis induction data in colorectal and lung cancer cell lines support the compound's use as a phenotypic screening probe or starting point for medicinal chemistry optimization. The compound can be deployed in dose-response apoptosis assays (e.g., Annexin V/PI flow cytometry, caspase-3/7 activation) to benchmark activity against reference chemotherapeutics, with the understanding that the underlying enzyme inhibition targets remain to be fully deconvoluted. When ordering, researchers should specify the 2,4-dichloro substitution and sulfamoylphenyl carboxamide as invariant structural features, as activity is likely sensitive to modifications at both positions .

Carbonic Anhydrase Polypharmacology Profiling

The primary sulfonamide embedded in the 4-sulfamoylphenyl group makes this compound a candidate for carbonic anhydrase (CA) isoform selectivity screening panels, particularly hCA II, hCA IX, and hCA XII. Given that the carboxylic acid precursor scaffold (CAS 338977-51-8) has confirmed CA II binding, this compound can serve as a probe to assess how extension of the carboxylic acid to a sulfamoylphenyl carboxamide modulates CA isoform affinity and selectivity [1]. This is especially relevant for researchers investigating tumor-associated CA isoforms (CA IX, CA XII) in hypoxic tumor microenvironments, where simultaneous antiproliferative and CA-inhibitory activities may offer synergistic anticancer effects. Procurement should include verification that the sulfonamide functionality is intact (e.g., by 1H-NMR or LC-MS) to ensure CA binding competence.

Quote Request

Request a Quote for 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.